molecular formula C13H17NO B7332371 (2R)-N-cyclobutyl-2-phenylpropanamide

(2R)-N-cyclobutyl-2-phenylpropanamide

Cat. No.: B7332371
M. Wt: 203.28 g/mol
InChI Key: HYAOCNAJUMWJSG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-Cyclobutyl-2-phenylpropanamide is a chiral amide derivative characterized by a cyclobutyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone. Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), and it exhibits a stereogenic center at the C2 position (R-configuration). The compound was synthesized via an interrupted hydro-dehalogenation reaction, achieving a 56% yield after purification by preparative TLC . Key spectral data include:

  • ¹H NMR: Aromatic protons (δ 7.39–7.26), cyclobutyl protons (δ 2.36–1.59), and a methyl group (δ 1.52).
  • ¹³C NMR: Carbonyl resonance at δ 172.70 and aromatic carbons (δ 141.05–126.75).
  • HRMS: [M+H]⁺ observed at 204.1389 (theoretical: 204.1388).

Properties

IUPAC Name

(2R)-N-cyclobutyl-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(11-6-3-2-4-7-11)13(15)14-12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAOCNAJUMWJSG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide

  • Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .
  • Key Differences: Substituents: Cyclopropyl group (vs. cyclobutyl) and 4-hydroxyphenoxy side chain (vs. phenyl). Polarity: The 4-hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the purely hydrophobic phenyl group in the target compound.

Structural Analog 2: (2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)

  • Molecular Formula: C₁₇H₁₉NO (MW: 261.34 g/mol) .
  • Key Differences: Stereochemistry: (2S) configuration (vs. 2R) and a chiral phenylethylamine substituent (vs. cyclobutyl). Hydrophobicity: Dual phenyl groups increase lipophilicity, likely reducing water solubility compared to the target compound.

Structural Analog 3: (R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)

  • Molecular Formula: Not explicitly stated, but inferred to include indole and cycloheptylethyl groups .
  • Pharmacological Potential: Indole derivatives often exhibit receptor-binding activity (e.g., serotonin analogs), whereas the target compound’s simpler structure may limit such interactions.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Yield Notable Properties
(2R)-N-Cyclobutyl-2-phenylpropanamide C₁₃H₁₇NO 203.28 Cyclobutyl, phenyl 56% Moderate hydrophobicity, chiral center
(2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide C₁₂H₁₅NO₃ 221.25 Cyclopropyl, 4-hydroxyphenoxy N/A Enhanced polarity, H-bond donor
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U) C₁₇H₁₉NO 261.34 Dual phenyl, phenylethyl N/A High lipophilicity, CNS activity potential
(R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(indol-3-yl)propanamide (S12) - - Indole, cycloheptylethyl N/A π-π stacking, flexible alkyl chain

Key Research Findings

  • Steric Effects : Cyclobutyl in the target compound provides intermediate steric hindrance compared to cyclopropyl (smaller) and cycloheptylethyl (larger), influencing binding pocket compatibility .
  • Chiral Impact : The (2R) configuration may favor specific enantioselective interactions, unlike the (2S) or racemic mixtures seen in analogs like B7U .
  • Functional Group Diversity: Hydroxyphenoxy (Analog 1) and indole (Analog 3) groups expand reactivity profiles, whereas the target compound’s simplicity prioritizes synthetic efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.